DiAzK

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

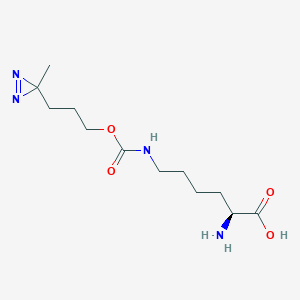

(2S)-2-amino-6-[3-(3-methyldiazirin-3-yl)propoxycarbonylamino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O4/c1-12(15-16-12)6-4-8-20-11(19)14-7-3-2-5-9(13)10(17)18/h9H,2-8,13H2,1H3,(H,14,19)(H,17,18)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJVINTUKBDURT-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)CCCOC(=O)NCCCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N=N1)CCCOC(=O)NCCCC[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to DiAzK in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction to DiAzK

This compound is a non-canonical amino acid that has become an invaluable tool in chemical biology and drug discovery for elucidating protein-protein interactions (PPIs). It is a lysine (B10760008) derivative containing a photo-activatable diazirine moiety. This small three-membered ring is chemically stable in the dark but, upon irradiation with UV light, expels nitrogen gas to generate a highly reactive carbene intermediate. This carbene can then covalently crosslink with interacting proteins in close proximity, effectively "trapping" transient and stable interactions for subsequent analysis.

The compact size of the diazirine group is a key advantage, as it minimizes potential steric hindrance that could disrupt natural protein interactions. Furthermore, variants of this compound, such as Prthis compound, incorporate an additional alkyne handle, enabling bio-orthogonal "click chemistry" for the attachment of reporter tags like fluorophores or biotin. This dual functionality allows for both the covalent capture of interacting partners and their subsequent visualization or purification.

Core Mechanism of this compound Photo-Cross-Linking

The utility of this compound is centered around its ability to form a covalent bond with interacting molecules upon photoactivation. This process can be broken down into three key steps:

-

Site-Specific Incorporation : this compound is genetically encoded into a protein of interest (the "bait") at a specific site by utilizing an orthogonal aminoacyl-tRNA synthetase/tRNA pair, most commonly the Pyrrolysyl-tRNA synthetase (PylRS) and its corresponding tRNA (tRNAPyl). An amber stop codon (TAG) is introduced into the gene of the bait protein at the desired location via site-directed mutagenesis. When this modified gene is expressed in cells containing the PylRS/tRNAPyl pair and supplemented with this compound, the this compound is incorporated at the position of the amber codon.

-

Photo-Activation : The cells or protein lysates containing the this compound-labeled bait protein are irradiated with UV light, typically at a wavelength of around 365 nm. This light energy excites the diazirine ring, leading to the irreversible loss of nitrogen gas (N2).

-

Carbene-Mediated Cross-Linking : The loss of N2 generates a highly reactive and short-lived carbene intermediate. This carbene can rapidly insert into any nearby C-H, N-H, or O-H bonds of an interacting "prey" protein, forming a stable covalent bond.

This process is illustrated in the signaling pathway diagram below.

Quantitative Data

| Parameter | In Vitro Experiments | In Cellulo Experiments | Reference |

| This compound Concentration | 1-10 µM | 100-500 µM in media | [1] |

| UV Wavelength | 365 nm | 365 nm | [2] |

| UV Light Source | 1000W Hg(Xe) lamp, UV LED array | Transilluminator, UV LED array | [3][4] |

| Irradiation Time | 1-30 minutes | 5-20 minutes | [3][4] |

| Irradiation Distance | ~5-6 cm | ~5 cm | [3][5] |

Experimental Protocols

Site-Directed Mutagenesis to Introduce the Amber Codon

This protocol describes the introduction of a TAG amber stop codon into the gene of the protein of interest (POI) using PCR-based site-directed mutagenesis.

Materials:

-

Plasmid DNA containing the gene of the POI

-

Forward and reverse mutagenic primers containing the TAG codon

-

High-fidelity DNA polymerase (e.g., PfuUltra)

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells

Procedure:

-

Design forward and reverse primers (typically 25-45 bases in length) containing the desired TAG mutation in the middle, with 10-15 bases of correct sequence on both sides.

-

Set up the PCR reaction with 5-50 ng of template plasmid, 125 ng of each primer, dNTPs, and high-fidelity DNA polymerase in the appropriate buffer.

-

Perform PCR with an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension. The extension time should be sufficient to amplify the entire plasmid.

-

Following PCR, add DpnI enzyme directly to the amplification product to digest the parental, methylated template DNA. Incubate at 37°C for at least 1 hour.

-

Transform the DpnI-treated DNA into competent E. coli cells.

-

Plate the transformed cells on selective agar (B569324) plates and incubate overnight.

-

Pick colonies, isolate plasmid DNA, and confirm the presence of the TAG mutation by DNA sequencing.

Site-Specific Incorporation of this compound in Mammalian Cells (HEK293T)

This protocol details the expression of a POI containing this compound in HEK293T cells using the pCMV-PylRS/tRNA plasmid.

Materials:

-

HEK293T cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Plasmid encoding the POI with the amber codon (pPOI-TAG)

-

Plasmid encoding the PylRS/tRNAPyl pair (e.g., pCMV-PylRS)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

This compound amino acid

-

Opti-MEM reduced-serum medium

Procedure:

-

One day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

-

On the day of transfection, prepare the DNA-lipid complexes. In one tube, dilute the pPOI-TAG and pCMV-PylRS plasmids in Opti-MEM. In a separate tube, dilute the transfection reagent in Opti-MEM.

-

Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.

-

Add the DNA-lipid complexes dropwise to the cells.

-

Immediately after adding the transfection complexes, add this compound to the cell culture medium to a final concentration of 250-500 µM.

-

Incubate the cells at 37°C in a CO2 incubator for 24-48 hours to allow for protein expression.

-

Verify the incorporation of this compound by Western blot analysis, comparing protein expression in the presence and absence of this compound.

In-Cell Photo-Cross-Linking

This protocol describes the photo-cross-linking of this compound-containing proteins within living cells.

Materials:

-

HEK293T cells expressing the this compound-containing POI

-

Phosphate-buffered saline (PBS)

-

UV lamp (365 nm)

Procedure:

-

Wash the cells twice with ice-cold PBS.

-

Aspirate the PBS and place the culture plate on ice.

-

Irradiate the cells with a 365 nm UV lamp for 5-20 minutes. The optimal irradiation time should be determined empirically.

-

After irradiation, lyse the cells immediately for subsequent analysis.

In-Cell Copper-Catalyzed Click Chemistry (CuAAC)

This protocol is for labeling Prthis compound-containing proteins (which have an alkyne handle) with an azide-functionalized reporter tag (e.g., a fluorophore or biotin) within cell lysates.

Materials:

-

Cell lysate containing the cross-linked Prthis compound-protein complexes

-

Azide-functionalized reporter tag (e.g., Azide-fluorophore)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

Procedure:

-

To the cell lysate, add the azide-functionalized reporter tag to the desired final concentration (typically 10-50 µM).

-

Prepare a fresh solution of the copper catalyst by mixing CuSO4 and THPTA.

-

Add the copper catalyst to the lysate.

-

Initiate the click reaction by adding a fresh solution of sodium ascorbate.

-

Incubate the reaction at room temperature for 1-2 hours.

-

The labeled proteins are now ready for analysis by SDS-PAGE and in-gel fluorescence scanning or by affinity purification and mass spectrometry.

Mandatory Visualization: Case Study of Sec61 Translocon Interaction

The Sec61 translocon is a protein-conducting channel in the endoplasmic reticulum membrane responsible for the translocation of secretory proteins and the integration of membrane proteins. Studies using photo-cross-linking have been instrumental in mapping the interactions between the Sec61α subunit and nascent polypeptide chains.

The following diagram illustrates the workflow for identifying the interaction partners of the Sec61α subunit using a this compound-based approach.

The following diagram depicts a simplified model of the Sec61 translocon's interaction with a nascent polypeptide chain, as elucidated by cross-linking studies.[3][5][6] The nascent chain's hydrophobic signal sequence or transmembrane domain interacts with the lateral gate of the Sec61α subunit, which is formed by transmembrane helices TM2b and TM7.[3][6]

References

- 1. Mechanism of Protein Translocation by the Sec61 Translocon Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (PDF) Interaction Mapping of the Sec61 Translocon [research.amanote.com]

- 3. Interaction mapping of the Sec61 translocon identifies two Sec61α regions interacting with hydrophobic segments in translocating chains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vectorlabs.com [vectorlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. Interaction mapping of the Sec61 translocon identifies two Sec61α regions interacting with hydrophobic segments in translocating chains - PubMed [pubmed.ncbi.nlm.nih.gov]

DiAzK chemical structure and properties

An In-depth Technical Guide to Diazirine-Based Photo-Affinity Probes

Introduction

Diazirine-based photo-affinity probes are powerful chemical tools employed by researchers, scientists, and drug development professionals to investigate and map biomolecular interactions, particularly protein-ligand and protein-protein interactions. These probes are characterized by a diazirine moiety, a three-membered ring containing two nitrogen atoms, which upon photoactivation, generates a highly reactive carbene species. This carbene can then covalently crosslink with nearby molecules, allowing for the identification and characterization of binding partners. This guide provides a comprehensive overview of the chemical structure, properties, experimental protocols, and applications of diazirine-based photo-affinity probes.

Chemical Structure and Properties

The core functional group of these probes is the diazirine ring. Typically, aryl diazirines are utilized in photo-affinity labeling due to their enhanced stability and ease of synthesis. The general structure consists of the diazirine ring attached to a reporter tag (e.g., a fluorophore or a biotin (B1667282) tag for enrichment) and a targeting moiety that directs the probe to a specific protein or class of proteins.

Key Properties of Diazirine-Based Probes:

-

Small Size: The diazirine group is small and can be incorporated into a probe with minimal steric perturbation of the native ligand's binding affinity.

-

Stability: Diazirines are generally stable to a wide range of chemical conditions, including acids, bases, and nucleophiles, making them compatible with many biological assays.

-

Inertness in the Dark: In the absence of UV light, diazirines are chemically inert, preventing non-specific labeling.

-

Efficient Photolysis: Upon irradiation with UV light (typically around 350-365 nm), diazirines efficiently release dinitrogen gas to form a highly reactive carbene.

-

Reactive Carbene Intermediate: The generated carbene is highly reactive and can form covalent bonds with a wide range of amino acid side chains, including those with C-H, N-H, and O-H bonds, leading to efficient crosslinking.

Quantitative Data Summary

| Property | Typical Value/Range | Notes |

| Activation Wavelength | 350 - 365 nm | Minimizes potential damage to biological macromolecules. |

| Quantum Yield of Photolysis | 0.7 - 0.9 | High efficiency of carbene formation. |

| Carbene Half-life | A few nanoseconds | Ensures that crosslinking occurs only in close proximity to the binding site. |

| Chemical Stability | Stable in a pH range of 2-12 | Compatible with a broad range of biological buffers and conditions. |

Experimental Protocols

Synthesis of a Diazirine-Based Photo-Affinity Probe

A common strategy for synthesizing a diazirine-containing probe involves the preparation of a diazirine-modified building block that can be coupled to a targeting ligand and a reporter tag.

Methodology:

-

Synthesis of the Diazirine Moiety: A common starting material is a corresponding ketone, which is first converted to an oxime. The oxime is then tosylated, followed by treatment with ammonia (B1221849) to form a diaziridine. Finally, oxidation of the diaziridine yields the desired diazirine.

-

Functionalization: The diazirine-containing molecule is then functionalized with a linker containing a reactive group (e.g., a carboxylic acid, amine, or alkyne) for subsequent coupling reactions.

-

Coupling to Ligand and Reporter Tag: The functionalized diazirine is then coupled to the targeting ligand of interest using standard bioconjugation techniques (e.g., amide coupling, click chemistry). A reporter tag, such as biotin for affinity purification or a fluorophore for imaging, is also incorporated.

-

Purification and Characterization: The final probe is purified by chromatography (e.g., HPLC) and its identity and purity are confirmed by analytical techniques such as mass spectrometry and NMR.

Photo-Affinity Labeling Experiment

This protocol outlines the general steps for using a diazirine-based probe to identify the binding partners of a target molecule.

Methodology:

-

Incubation: The biological sample (e.g., cell lysate, purified protein) is incubated with the diazirine-based photo-affinity probe in the dark to allow for binding to the target protein(s).

-

UV Irradiation: The sample is then irradiated with UV light at the appropriate wavelength (e.g., 365 nm) to activate the diazirine and induce crosslinking.

-

Enrichment of Crosslinked Products (if applicable): If the probe contains an enrichment tag like biotin, the crosslinked protein-probe complexes are captured using streptavidin-coated beads.

-

Analysis of Labeled Proteins: The labeled proteins are then analyzed. This can involve in-gel fluorescence scanning (if a fluorescent tag was used) or identification by mass spectrometry.

Identification of Labeled Peptides by Mass Spectrometry

Mass spectrometry is a powerful tool for identifying the specific sites of crosslinking, providing valuable information about the binding interface.

Methodology:

-

Proteolytic Digestion: The enriched and crosslinked protein sample is subjected to proteolytic digestion (e.g., with trypsin) to generate smaller peptides.

-

LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The MS/MS data is searched against a protein database to identify the proteins that were crosslinked. Specialized software can be used to pinpoint the specific peptides and amino acid residues that were modified by the probe.

Visualizations

Signaling Pathway: Mechanism of Diazirine Photo-Crosslinking

Caption: Mechanism of diazirine-based photo-crosslinking.

Experimental Workflow: Target Identification using Photo-Affinity Probes

Caption: General workflow for target identification.

Logical Relationship: Advantages of Diazirine Probes

Caption: Key advantages of diazirine photo-affinity probes.

A Technical Guide to the Applications of Diazirine-Lysine (DiAzK) in Chemical Biology

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Molecular Interactions with Light

In the intricate landscape of cellular biology, understanding the transient and dynamic interactions between proteins and other biomolecules is paramount to deciphering biological function and dysfunction. Photoaffinity labeling (PAL) has emerged as a powerful technique to capture these interactions by creating covalent bonds between interacting partners upon photoactivation.[1] Among the arsenal (B13267) of photoreactive probes, the diazirine moiety has become a gold standard due to its small size, chemical stability in the dark, and efficient activation with biocompatible long-wave UV light (~350-370 nm).[2][3]

This guide focuses on L-Photo-lysine (DiAzK), a non-canonical amino acid that integrates a diazirine functional group into a lysine (B10760008) side chain.[4] Its structural similarity to lysine allows for its site-specific incorporation into proteins of interest using genetic code expansion technology.[5] Upon irradiation, the diazirine rapidly forms a highly reactive carbene intermediate, which indiscriminately inserts into neighboring C-H, O-H, or N-H bonds, effectively "trapping" and covalently linking interacting molecules in their native cellular context.[6][7] This unique capability makes this compound an invaluable tool for mapping protein-protein interactions (PPIs), identifying the targets of bioactive small molecules, and profiling enzyme substrates.[2][6]

Advantages of the Diazirine Moiety

The diazirine group offers several key advantages over other photo-cross-linkers like benzophenones and aryl azides:

-

Small Size: The minimal steric footprint of the diazirine group reduces potential perturbation of the native biological interaction being studied.[7]

-

Biocompatible Activation: Activation occurs at a wavelength (350-370 nm) that minimizes damage to biological macromolecules.[3][7]

-

High Reactivity & Short Half-Life: The generated carbene is highly reactive and has a very short half-life, ensuring that cross-linking is confined to molecules in immediate proximity at the moment of irradiation.[1][8]

-

Chemical Stability: Diazirines are chemically stable before photoactivation, allowing for their incorporation into complex experimental systems without premature reactions.[7]

Core Methodologies and Workflows

The application of this compound typically involves three key stages: incorporation of the probe, photo-cross-linking, and downstream analysis for identification and quantification.

Mechanism of Photo-Cross-linking

The fundamental principle of this compound is the light-induced conversion of the stable diazirine into a reactive carbene. This process involves the liberation of nitrogen gas and the formation of a carbene that rapidly forms a covalent bond with a nearby molecule.

Caption: Mechanism of this compound-mediated photo-cross-linking.

General Workflow for PPI Identification

A common application of this compound is the identification of binding partners for a specific protein of interest (POI). This is achieved by genetically encoding this compound at a specific site on the POI, followed by in-cell cross-linking, enrichment, and mass spectrometry.

Caption: Workflow for identifying protein interactions using this compound.

Key Applications in Chemical Biology and Drug Discovery

Mapping Protein-Protein Interaction Networks

The primary application of this compound is the elucidation of PPIs within their native cellular environment. By incorporating this compound into a bait protein, researchers can covalently trap both stable and transient interactors, which are often missed by traditional methods like co-immunoprecipitation.[5][9] This approach has been successfully used to map the interactomes of various proteins, including histones at different cell-cycle stages.[9]

Small-Molecule Target Identification

Identifying the cellular targets of a drug or bioactive small molecule is a critical and often rate-limiting step in drug discovery.[6][10] A powerful strategy involves synthesizing a probe version of the small molecule that incorporates a diazirine group and an alkyne handle for click chemistry.[6] This probe is introduced to cells or lysates, allowed to bind its target(s), and then covalently cross-linked upon UV irradiation. Subsequent affinity purification and mass spectrometry reveal the identity of the protein targets.[11]

Caption: Workflow for small-molecule target identification.

Enzyme Substrate Profiling

This compound can be used to define the substrates of enzymes, such as proteases. By incorporating this compound into the active site or chamber of a protease, substrates that enter for processing can be covalently trapped before they are released.[2] This strategy was effectively used to profile the substrates of the human caseinolytic protease P (hClpP) within the mitochondrial matrix.[2]

Quantitative Data Analysis

A key advantage of modern this compound-based proteomics is its compatibility with quantitative mass spectrometry techniques, which allows for the differentiation of specific interactors from non-specific background proteins.

Integration with SILAC and DIA

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is frequently combined with this compound cross-linking.[5][9] In a typical experiment, two cell populations are grown in media containing either "light" (normal) or "heavy" (isotope-labeled) arginine and lysine. The "heavy" sample is used for the this compound cross-linking experiment, while the "light" sample serves as a negative control. After cross-linking and enrichment, the samples are mixed, and the ratio of heavy to light peptides in the mass spectrometer indicates the specificity of the interaction.

Data-Independent Acquisition (DIA) is an emerging mass spectrometry method that offers high reproducibility and broad protein coverage, making it well-suited for analyzing complex samples from this compound pulldowns.[12][13]

The table below illustrates the typical structure for presenting quantitative data from a SILAC experiment designed to identify interaction partners.

| Bait Protein | Interacting Protein Identified | Function of Interactor | SILAC Ratio (H/L) | p-value | Reference |

| IFITM3-K83(this compound) | VCP/p97 | Protein quality control, ATPase | > 3.0 | < 0.01 | [14] |

| Histone H3-T80(this compound) | ASF1A | Histone Chaperone | > 2.5 | < 0.05 | [9] |

| Histone H3-T80(this compound) | CHAF1A | Histone Chaperone | > 2.5 | < 0.05 | [9] |

| hClpP-S96(this compound) | POLRMT | Mitochondrial RNA Polymerase | Enriched | N/A | [2][15] |

This table is representative of data structure from cited studies. Actual values may vary.

Experimental Protocols

The following sections provide condensed protocols for key experiments involving this compound.

Protocol 1: Site-Specific Incorporation of this compound in Mammalian Cells

This protocol describes the expression of a protein of interest (POI) containing this compound at a specific amber (TAG) stop codon site in HEK293T cells.[5][14]

Materials:

-

HEK293T cells

-

DMEM media (arginine and lysine-deficient for SILAC)

-

Plasmids: pCMV-POI-TAG (with affinity tag), pCMV-DiZPK-PylRS (synthetase)

-

This compound/DiZPK stock solution (500 mM in DMSO)

-

Transfection reagent (e.g., Lipofectamine)

Procedure:

-

Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% fetal bovine serum. For SILAC, use specialized media supplemented with either light or heavy isotopes of arginine and lysine.

-

Transfection: Co-transfect the cells with the POI-TAG plasmid and the DiZPK-PylRS synthetase plasmid.

-

This compound Supplementation: 24 hours post-transfection, replace the medium with fresh medium containing the desired final concentration of this compound (typically 0.5-1 mM). A control plate should receive an equivalent volume of DMSO.[14]

-

Incubation: Incubate the cells for an additional 24-48 hours to allow for expression of the POI and incorporation of this compound.

-

Verification: Harvest a small aliquot of cells, lyse, and perform a Western blot using an antibody against the affinity tag on the POI. Successful incorporation will result in a full-length protein band only in the presence of this compound.

Protocol 2: In-Cell Photo-Cross-linking and Enrichment

This protocol details the steps for covalently capturing protein interactions in living cells followed by enrichment.[6][16]

Materials:

-

Cells expressing this compound-containing protein (from Protocol 1)

-

UV cross-linker instrument (e.g., Spectrolinker XL-1000) with 365 nm bulbs

-

Ice-cold PBS

-

Lysis Buffer (e.g., RIPA buffer)

-

Click Chemistry Reagents: Biotin-Azide, CuSO₄, TBTA ligand, Sodium Ascorbate

-

Streptavidin-coated magnetic beads

Procedure:

-

Cell Preparation: Wash the cultured cells twice with ice-cold PBS.

-

Photo-Cross-linking: Place the cell culture dish on ice and irradiate with 365 nm UV light for 5-15 minutes. The optimal time and distance from the source should be empirically determined.[6][16]

-

Cell Lysis: Immediately after irradiation, lyse the cells in an appropriate lysis buffer containing protease inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Click Reaction: To the clarified lysate, add the click chemistry reagents in sequence: Biotin-Azide, CuSO₄, TBTA, and freshly prepared Sodium Ascorbate. Incubate for 1-2 hours at room temperature with rotation.

-

Affinity Purification: Add streptavidin-coated magnetic beads to the lysate and incubate for 2-4 hours or overnight at 4°C to capture the biotinylated protein complexes.

-

Washing: Wash the beads extensively with lysis buffer and then with less stringent buffers to remove non-specifically bound proteins.

-

Elution/On-Bead Digestion: The captured proteins can be eluted or, more commonly, digested directly on the beads for mass spectrometry analysis.

Protocol 3: Sample Preparation for Mass Spectrometry

This protocol outlines the on-bead digestion of captured proteins for LC-MS/MS analysis.[16][17]

Materials:

-

Protein-bound beads (from Protocol 2)

-

Denaturation Buffer: 8 M Urea (B33335) in 50 mM Ammonium Bicarbonate (Ambic)

-

Reducing Agent: 10 mM Dithiothreitol (DTT)

-

Alkylating Agent: 40 mM Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic Acid

Procedure:

-

Denaturation and Reduction: Resuspend the beads in Denaturation Buffer containing 10 mM DTT. Incubate at 37°C for 45 minutes with agitation.

-

Alkylation: Cool the sample to room temperature. Add 40 mM IAA and incubate for 30 minutes in the dark.

-

Digestion (Part 1): Dilute the urea concentration to less than 2 M by adding 50 mM Ambic buffer. Add trypsin (e.g., 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.

-

Peptide Collection: Pellet the beads and collect the supernatant containing the digested peptides.

-

Digestion (Part 2, optional): Wash the beads with Ambic buffer, add fresh trypsin, and perform a second digestion for 2-4 hours to maximize peptide recovery. Combine the supernatants.

-

Desalting: Acidify the peptide mixture with formic acid. Desalt the peptides using a C18 StageTip or ZipTip.

-

LC-MS/MS Analysis: Analyze the desalted peptides using a high-resolution mass spectrometer.[5]

Conclusion

The this compound photo-cross-linking amino acid represents a versatile and powerful tool in chemical biology. Its ability to be genetically encoded for site-specific incorporation allows for precise interrogation of molecular interactions in living systems. When coupled with advanced quantitative proteomics, this compound enables the robust identification of PPIs, drug targets, and enzyme substrates, providing critical insights that drive fundamental biological research and accelerate the drug discovery process. Future developments will likely focus on creating novel diazirine amino acids with cleavable linkers or additional functionalities to further refine the mapping of interaction interfaces and cellular signaling pathways.[18]

References

- 1. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of Diazirine in Chemical Biology [bldpharm.com]

- 3. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Genetically encoded crosslinkers to address protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A chemical proteomics approach to reveal direct protein-protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Drug Design and Discovery: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Data-independent acquisition (DIA): an emerging proteomics technology for analysis of drug-metabolizing enzymes and transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. crownbio.com [crownbio.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. biorxiv.org [biorxiv.org]

- 17. Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Genetically encoded releasable photo-cross-linking strategies for studying protein-protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

understanding diazirine photochemistry for protein crosslinking

An In-depth Technical Guide to Diazirine Photochemistry for Protein Crosslinking

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Power of Covalent Capture

Understanding the intricate network of protein interactions and conformations is fundamental to cell biology and drug discovery. While many interactions are transient, capturing these fleeting moments is crucial for elucidating biological function and identifying therapeutic targets. Photo-crosslinking, particularly using diazirine-based probes, has emerged as a powerful technique for covalently trapping these interactions in situ.[1][2] Diazirines are small, stable, and highly reactive upon photoactivation, making them ideal tools for mapping protein-protein interactions (PPIs), identifying the targets of small molecules, and probing the structural dynamics of proteins.[3][4][5]

This guide provides a comprehensive overview of the core principles of diazirine photochemistry, detailed experimental workflows, and a survey of its applications in modern research and drug development.

Advantages of Diazirine Crosslinkers:

-

Small Size: The diazirine moiety is minimally perturbing, nearly isosteric to a methyl group, reducing the chance that the probe itself will alter the biological interaction under study.[4][6]

-

High Reactivity: Upon activation, diazirines form highly reactive carbene intermediates that can insert into a wide range of chemical bonds, including C-H, O-H, and N-H bonds, found in all amino acid residues and the peptide backbone.[1][3][7]

-

Controlled Activation: Diazirines are stable in the dark and under typical laboratory conditions, including in the presence of nucleophiles and across a range of pH values.[1] Crosslinking is initiated with temporal and spatial control using long-wave UV light (typically 350-370 nm), which minimizes damage to biological macromolecules.[3][6]

-

Rapid Reaction: The generated carbene has a very short half-life (nanoseconds), ensuring that crosslinking occurs only with molecules in close proximity at the moment of irradiation.[5] This minimizes non-specific labeling.[8]

Core Photochemistry: The Mechanism of Action

The utility of diazirines lies in their clean and efficient conversion into a highly reactive species upon UV irradiation. This process, however, is not a single step and involves key intermediates that can influence labeling outcomes.

Upon absorbing a photon of UV light (typically ~350 nm), the three-membered diazirine ring becomes excited and irreversibly loses a molecule of dinitrogen gas (N₂) to form a carbene.[1][5][9] However, the diazirine can also isomerize to a linear diazo compound, which is a key intermediate.[10][11] This diazo intermediate can then be photolytically converted to the same carbene, or in some cases, react directly with nucleophilic or acidic residues.[10][11][12] Recent studies suggest that for alkyl diazirines, the diazo intermediate plays a dominant role in the photolysis pathway.[10]

The final carbene product is the primary crosslinking species. As an electron-deficient molecule, it rapidly and indiscriminately inserts into nearby X-H bonds (where X can be C, N, O, or S), forming a stable, covalent bond that permanently links the probe to its interacting partner.[1][7]

Figure 1: The Photochemical Activation of Diazirine. Upon UV irradiation, the stable diazirine forms a reactive carbene via an excited state and a linear diazo intermediate, ultimately leading to covalent bond formation with a target protein.

Diazirine-Based Probes and Crosslinkers

A wide array of diazirine-containing reagents have been developed to suit various experimental needs. These can be broadly categorized as heterobifunctional crosslinkers, photoaffinity probes, and photoreactive amino acids.

-

Heterobifunctional Crosslinkers: These reagents contain a diazirine at one end and a traditional chemical coupling group, such as an N-hydroxysuccinimide (NHS) ester, at the other.[3][13] This allows for a two-step process: first, the NHS ester is reacted with primary amines (lysine side chains, N-termini) on a purified "bait" protein in the dark. After removing excess crosslinker, the bait protein is incubated with its potential binding partners, and UV light is applied to crosslink to any molecule in proximity.[3]

-

Photoaffinity Probes (PAPs): These are typically small molecules or ligands (e.g., drugs, metabolites) modified to include a diazirine group and often a reporter tag, such as a terminal alkyne or biotin.[6][14] PAPs are used to identify the direct protein targets of the small molecule in complex biological mixtures like cell lysates or even live cells.[6][14] The alkyne handle allows for the subsequent attachment of a fluorescent dye or affinity tag via "click chemistry" for visualization or enrichment.[6]

-

Photoreactive Amino Acids: Analogs of natural amino acids like leucine (B10760876) and methionine containing a diazirine in their side chain can be metabolically incorporated into proteins during synthesis.[3] This turns the proteins themselves into crosslinking reagents, allowing for the capture of interactions in vivo with minimal structural perturbation.[3]

| Crosslinker Type | Example Reagent | Reactive Groups | Spacer Arm (Å) | Key Features |

| Amine-Reactive | SDA (NHS-Diazirine) | NHS Ester, Diazirine | 5.3 | Membrane-permeable, targets primary amines. |

| Sulfo-SDA | Sulfo-NHS Ester, Diazirine | 5.3 | Water-soluble, membrane-impermeable for cell surface labeling. | |

| SDAD (NHS-SS-Diazirine) | NHS Ester, Diazirine | 12.5 | Contains a cleavable disulfide bond for easier MS analysis. | |

| Thiol-Reactive | Maleimido-Diazirine | Maleimide, Diazirine | Varies | Specifically targets cysteine residues.[7] |

| Metabolic Label | Photo-L-Leucine | Diazirine (on side chain) | N/A | Metabolically incorporated into newly synthesized proteins.[3] |

| Photoaffinity Probe | Alkyne-Diazirine Probes | Diazirine, Terminal Alkyne | Varies | Used for target ID; alkyne allows for "click" chemistry.[6][15] |

| Table 1: Properties of Common Diazirine-Based Crosslinking Reagents. This table summarizes key features of different classes of diazirine reagents available for protein crosslinking studies. Data compiled from commercial sources and scientific literature.[3][6][7][15][16][17] |

Experimental Workflow and Protocols

A successful diazirine crosslinking experiment requires careful planning and execution, from probe design to data analysis. The general workflow for a photoaffinity labeling experiment to identify the targets of a small molecule is outlined below.

Figure 2: General Workflow for Target Identification using a Diazirine Photoaffinity Probe. The process involves incubation, UV-induced crosslinking, reporter tag conjugation, enrichment, and identification by mass spectrometry.

Experimental Protocols

Protocol 1: In Vitro Protein Crosslinking with Sulfo-SDA

This protocol describes the crosslinking of a purified protein to its interaction partner.

-

Protein Preparation: Prepare the purified "bait" protein and "prey" protein(s) in a primary amine-free buffer, such as Phosphate-Buffered Saline (PBS), pH 7.4.

-

Crosslinker Preparation: Immediately before use, dissolve Sulfo-SDA in water or PBS to a concentration of 10 mM.[16]

-

Step 1: Amine Reaction (Dark):

-

Add the Sulfo-SDA solution to the bait protein at a 20- to 50-fold molar excess.[16]

-

Incubate the reaction for 2 hours on ice or 30 minutes at room temperature, protected from light.[16]

-

Quench the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to consume unreacted NHS esters. Incubate for 15 minutes on ice.[16]

-

Remove excess crosslinker and quenching buffer using a desalting column or dialysis against PBS.

-

-

Step 2: Photo-Crosslinking Reaction (UV):

-

Add the "prey" protein to the now-activated bait protein and allow them to interact (incubation time will depend on the binding kinetics).

-

Place the sample in a shallow, uncovered vessel (e.g., a quartz cuvette or a microplate).

-

Irradiate the sample with a UV lamp emitting at 350-370 nm.[16][18] Place the lamp 1-5 cm from the sample. Irradiation time is typically 5-15 minutes but must be optimized.[6][16]

-

-

Analysis: Analyze the crosslinked products by SDS-PAGE, looking for the appearance of higher molecular weight bands corresponding to the crosslinked complex. The identity of the bands can be confirmed by Western blotting or mass spectrometry.

Protocol 2: In-Cell Target Identification with a Clickable Diazirine Probe

This protocol outlines the identification of protein targets of a small molecule in live cells.

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

Treat the cells with the diazirine-alkyne photoaffinity probe at a predetermined concentration. Include necessary controls: a vehicle-only control (e.g., DMSO) and a competition control where cells are pre-incubated with a 50-100 fold excess of the parent compound (without the diazirine/alkyne) to identify specific vs. non-specific binding.[6]

-

-

Photo-Crosslinking:

-

Cell Lysis and Click Chemistry:

-

Harvest the cells and lyse them in a buffer containing SDS to denature proteins and expose the alkyne handle.[6]

-

Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction by adding a biotin-azide reporter tag, a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper ligand (e.g., TBTA). Incubate for 1 hour at room temperature.

-

-

Enrichment and Digestion:

-

Capture the biotinylated proteins using streptavidin-coated magnetic beads.

-

Wash the beads extensively to remove non-biotinylated proteins.

-

Perform on-bead digestion of the captured proteins using a protease like trypsin overnight.

-

-

Mass Spectrometry and Data Analysis:

-

Collect the resulting peptides and analyze them by LC-MS/MS.

-

Identify proteins that are significantly enriched in the probe-treated sample compared to the vehicle and competition controls. These are the candidate targets of the small molecule.

-

| Parameter | Typical Value / Condition | Notes |

| Activation Wavelength | 330 - 370 nm (Optimal ~345-355 nm) | Avoids protein/DNA damaging wavelengths (<300 nm).[6][16][17] |

| UV Lamp Type | Mercury vapor, Stratalinker, hand-held lamps | High-wattage lamps (>100W) are more efficient but may require filters.[6][16] |

| Irradiation Time | 1 - 15 minutes | Highly dependent on lamp power, distance, and sample. Must be optimized.[6][16] |

| Lamp Distance | 1 - 5 cm for low-power lamps; up to 20 cm for high-power lamps | Efficiency decreases with the square of the distance.[16] |

| Reaction Quenching | Carbenes are quenched by water; no chemical quencher needed | This minimizes non-specific labeling when no binding partner is nearby.[1][8] |

| Table 2: Typical Experimental Parameters for Diazirine Photoactivation. These parameters serve as a starting point and require optimization for each specific experimental system. |

Quantitative Analysis and Applications

Quantitative crosslinking-mass spectrometry (qXL-MS) provides an additional layer of information, allowing researchers to measure changes in protein conformations and interactions across different biological states.[19][20][21] This is invaluable for understanding protein dynamics, allosteric regulation, and the mechanism of drug action.

Figure 3: Workflow for Quantitative Crosslinking (qXL-MS). By using isotopically labeled 'light' and 'heavy' crosslinkers, changes in protein conformation or interaction between two states can be precisely quantified.

Key Quantitative Methods:

-

Isotope-Coded Crosslinkers: Crosslinkers are synthesized with stable isotopes (e.g., deuterium), creating "light" and "heavy" versions.[20] Two different biological samples are treated with either the light or heavy crosslinker, then mixed. In the mass spectrometer, crosslinked peptides appear as doublets, and the ratio of the peak intensities reveals the relative abundance of that specific crosslink in each state.

-

Stable Isotope Labeling by Amino acids in Cell culture (SILAC): Cells are grown in media containing either normal ("light") or heavy isotope-labeled ("heavy") essential amino acids (e.g., ¹³C₆-Lysine).[19] This metabolically labels the entire proteome. The two cell populations can then be subjected to different treatments, mixed, and crosslinked with a single non-labeled reagent. The relative quantification is then performed at the MS1 level.[19]

Applications:

-

Mapping Protein-Protein Interactions: Identifying the components of stable and transient protein complexes.[18]

-

Target Identification: Uncovering the cellular binding partners of drugs and bioactive small molecules.[2][14]

-

Binding Site Mapping: Pinpointing the specific amino acid residues involved in a ligand-receptor or protein-protein interface.[1]

-

Structural Elucidation: Providing distance constraints for computational modeling of protein and protein complex structures.[13]

-

Studying Conformational Changes: Quantifying how protein structures change in response to ligand binding, mutation, or post-translational modifications.[21][22][23]

Challenges and a Look to the Future

While powerful, diazirine photochemistry is not without its challenges. Crosslinking yields can be low, and the reactivity of the diazo intermediate can sometimes lead to a preference for acidic residues like glutamate (B1630785) and aspartate, introducing a potential labeling bias.[1][12] Furthermore, the synthesis of complex photoaffinity probes can be a significant undertaking.[14]

Despite these challenges, the field continues to advance. New diazirine chemistries are being developed to reduce bias and improve reaction efficiency.[12] The combination of photo-crosslinking with ever more sensitive mass spectrometers and sophisticated data analysis software is pushing the boundaries of what can be learned about the dynamic proteome.[21][24] As these technologies mature, diazirine-based crosslinking will remain an indispensable tool for researchers seeking to covalently capture and decode the language of molecular interactions.

| Feature | Diazirines | Benzophenones | Aryl Azides |

| Size | Smallest, minimally perturbing | Bulky, aromatic | Bulky, aromatic |

| Activation λ | ~350-370 nm | ~350-360 nm | ~260-320 nm |

| Reactive Species | Carbene | Triplet Diradical | Nitrene |

| Reactivity | Very high, inserts into C-H bonds | High, abstracts H-atoms | Moderate |

| Half-life | Nanoseconds | Microseconds | Milliseconds |

| Stability | Generally stable in dark, to nucleophiles | Stable | Can be reduced by thiols (e.g., DTT) |

| Key Advantage | Small size, high/fast reactivity | Higher crosslinking efficiency in some cases | Historically well-established |

| Key Disadvantage | Lower yield, potential diazo side-reactions | Bulky, can prefer hydrophobic regions | Requires lower, more damaging UV wavelengths |

| Table 3: Comparison of Common Photoreactive Crosslinkers. Diazirines offer key advantages in size and activation wavelength compared to other common photoreactive groups.[1][9][25][26][27][28] |

References

- 1. Diazirine - Wikipedia [en.wikipedia.org]

- 2. Photoaffinity Compounds - Enamine [enamine.net]

- 3. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. Enhanced Mapping of Small Molecule Binding Sites in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diazirine Linkers, Photo Induced Cross Linking, Photoreactive Linker | Axispharm [axispharm.com]

- 6. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of cysteine-specific labels for photo-crosslinking studies - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10436K [pubs.rsc.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. communities.springernature.com [communities.springernature.com]

- 11. Photo-induced covalent cross-linking for the analysis of biomolecular interactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS35459H [pubs.rsc.org]

- 12. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemical cross-linking with a diazirine photoactivatable cross-linker investigated by MALDI- and ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. interchim.fr [interchim.fr]

- 18. researchgate.net [researchgate.net]

- 19. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes | Springer Nature Experiments [experiments.springernature.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. A General Method for Targeted Quantitative Cross-Linking Mass Spectrometry | PLOS One [journals.plos.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Comparison of photoactivatable crosslinkers for in-gel immunoassays - Analyst (RSC Publishing) [pubs.rsc.org]

- 27. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]

DiAzK: A Technical Guide to Unveiling Protein-Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of the photo-activatable amino acid, DiAzK (Diazirine-Lysine), as a powerful tool for the discovery and characterization of protein-protein interactions (PPIs). This compound, a non-canonical amino acid, enables the covalent capture of transient and stable interactions within the cellular environment, providing a robust method for identifying novel binding partners and mapping interaction interfaces. This guide details the core principles, experimental workflows, data analysis, and a case study to illustrate the utility of this compound in advancing our understanding of cellular signaling and aiding in drug development.

Introduction to this compound-based Photo-Cross-linking

Mapping the intricate network of protein-protein interactions is fundamental to understanding cellular processes in both health and disease. Many conventional methods for studying PPIs, such as yeast two-hybrid and affinity purification-mass spectrometry (AP-MS), are often limited in their ability to capture weak or transient interactions that are critical in dynamic signaling pathways. Photo-cross-linking, utilizing genetically encoded non-canonical amino acids like this compound, offers a powerful alternative by covalently trapping interacting proteins in their native cellular context.[1][2]

This compound is a lysine (B10760008) analog containing a diazirine moiety.[3] This small, three-membered ring is chemically inert until activated by UV light (typically at 365 nm).[4] Upon photoactivation, the diazirine ring releases dinitrogen gas to generate a highly reactive carbene intermediate.[5][6] This carbene can then rapidly and non-specifically insert into neighboring C-H, N-H, or O-H bonds, effectively creating a covalent cross-link between the this compound-containing protein and its binding partner(s).[6] When coupled with an alkyne handle for "click" chemistry, this bifunctional amino acid (often referred to as Prthis compound) allows for the subsequent enrichment and identification of cross-linked complexes.[5][7]

The this compound Workflow: From Gene to Identification

The successful application of this compound for PPI studies involves a multi-step workflow, beginning with the site-specific incorporation of the amino acid into a protein of interest and culminating in the mass spectrometric identification of cross-linked partners.

Quantitative Data Presentation

The power of this compound-based cross-linking is significantly enhanced when combined with quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC). This allows for the differentiation of specific interaction partners from non-specific background proteins. Below are representative tables summarizing the types of quantitative data obtained in a typical this compound-SILAC experiment.

| Parameter | Representative Value | Notes |

| Incorporation Efficiency | 70-95% | The percentage of the target protein that successfully incorporates this compound. This can be influenced by the expression system and the specific orthogonal synthetase/tRNA pair used.[8] |

| Cross-linking Efficiency | 2-32% | The percentage of the this compound-containing protein that forms a covalent bond with an interacting partner upon UV irradiation. This is highly dependent on the proximity and nature of the interacting partner.[1] |

| Labeling Efficiency (Click Chemistry) | >90% | The efficiency of attaching a reporter or affinity tag (e.g., biotin) to the alkyne handle of this compound for enrichment. |

Table 1: Representative Efficiency Metrics in this compound-based Proteomics.

| Protein ID | Gene | SILAC Ratio (Heavy/Light) | Log2 Fold Change | Description |

| P0C0L4 | IFITM3 | 1.1 | 0.14 | Bait Protein |

| P08674 | VCP | 8.7 | 3.12 | Identified Interactor |

| P62258 | ACTB | 1.0 | 0.0 | Background |

| P04049 | KRT1 | 0.9 | -0.15 | Background |

| Q06830 | HSPA5 | 1.2 | 0.26 | Background |

Table 2: Example SILAC Data from a this compound Photo-Cross-linking Experiment. In this representative dataset, a "heavy" labeled cell line expressing the this compound-containing bait protein is subjected to UV cross-linking, while a "light" labeled cell line serves as the non-cross-linked control. A high H/L ratio indicates specific enrichment of the interacting protein (VCP) in the cross-linked sample.[9]

| Parameter | Value | Reference |

| Cross-linked Peptide Spectrum Matches (CSMs) | 1,000 - 10,000+ | [2][10] |

| Unique Cross-linked Peptides | 500 - 5,000+ | [2][10] |

| False Discovery Rate (FDR) for CSMs | < 1-5% | [1][5] |

Table 3: Typical Mass Spectrometry Identification Rates for Cross-linked Peptides.

Detailed Experimental Protocols

This section provides a detailed methodology for a this compound-based photo-cross-linking experiment in mammalian cells.

Site-Specific Incorporation of this compound

-

Plasmid Preparation:

-

Introduce an amber stop codon (TAG) at the desired site in the gene of your protein of interest (POI) via site-directed mutagenesis.

-

Obtain a plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair for this compound (e.g., a mutant pyrrolysyl-tRNA synthetase/tRNA pair).

-

-

Cell Culture and Transfection:

-

Culture mammalian cells (e.g., HEK293T) in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

-

Co-transfect the cells with the POI-TAG plasmid and the orthogonal aaRS/tRNA plasmid using a suitable transfection reagent.

-

-

This compound Incorporation:

-

24 hours post-transfection, replace the medium with fresh medium supplemented with this compound (typically 100-500 µM).

-

Incubate the cells for an additional 24-48 hours to allow for protein expression and incorporation of this compound.

-

In Vivo Photo-Cross-linking

-

Cell Preparation:

-

Wash the cells with ice-cold PBS to remove the culture medium.

-

Place the culture plate on an ice-water bath to minimize cellular stress during UV irradiation.

-

-

UV Irradiation:

-

Irradiate the cells with a long-wave UV lamp (365 nm) for 5-20 minutes.[11] The optimal irradiation time and distance from the UV source should be empirically determined.

-

As a negative control, a parallel plate of cells should be kept in the dark.

-

-

Cell Lysis:

-

Immediately after irradiation, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Enrichment and Mass Spectrometry Analysis

-

Affinity Purification:

-

If the POI is tagged (e.g., with a His- or FLAG-tag), perform affinity purification to enrich for the bait protein and its cross-linked partners.

-

-

Click Chemistry (for bifunctional this compound):

-

To the enriched protein sample, add an azide-functionalized reporter tag (e.g., biotin-azide) and the necessary catalysts for copper-catalyzed or strain-promoted azide-alkyne cycloaddition.

-

This step attaches a biotin (B1667282) tag to the this compound-containing peptides, allowing for their subsequent enrichment.

-

-

Protein Digestion and Peptide Enrichment:

-

Denature, reduce, and alkylate the protein sample, followed by enzymatic digestion (e.g., with trypsin).

-

Enrich for the biotinylated cross-linked peptides using streptavidin-coated beads.

-

-

LC-MS/MS Analysis:

-

Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

For quantitative analysis, Data-Independent Acquisition (DIA) is often preferred due to its high reproducibility and comprehensive nature.[7]

-

-

Data Analysis:

-

Use specialized software (e.g., MaxQuant with the MaxLynx node, pLink, or similar) to identify the cross-linked peptides from the complex MS/MS data.[2]

-

For SILAC data, calculate the heavy/light ratios to identify proteins that are significantly enriched in the cross-linked sample.

-

Case Study: Elucidation of the IFITM3-VCP Interaction

A compelling example of the power of this compound is the identification of the interaction between the Interferon-induced transmembrane protein 3 (IFITM3) and the Valosin-containing protein (VCP).[9] IFITM3 is a key antiviral protein, and understanding its interactions is crucial for elucidating its mechanism of action.

Using a this compound-based photo-cross-linking strategy coupled with SILAC quantitative proteomics, VCP was identified as a primary interaction partner of IFITM3.[9] The study revealed that the ubiquitination of IFITM3 is critical for its binding to VCP, and this interaction plays a key role in the trafficking and turnover of IFITM3.[9]

This discovery, enabled by the covalent capture of the interaction, provides a potential therapeutic target for modulating the antiviral activity of IFITM3.

Conclusion

This compound and related photo-activatable amino acids represent a transformative technology for the study of protein-protein interactions. By enabling the covalent capture of interactions in their native cellular environment, this approach overcomes many of the limitations of traditional methods. When combined with quantitative proteomics, this compound provides a powerful platform for discovering novel interaction partners, mapping interaction interfaces, and elucidating the dynamics of protein interaction networks. For researchers in basic science and drug development, the methodologies outlined in this guide offer a robust avenue for gaining deeper insights into the complex molecular machinery of the cell.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes – Rappsilber Laboratory [rappsilberlab.org]

- 4. researchgate.net [researchgate.net]

- 5. False discovery rate estimation for cross-linked peptides identified by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Combining quantitative proteomics and interactomics for a deeper insight into molecular differences between human cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Site-Specific Photo-Crosslinking Proteomics Reveal Regulation of IFITM3 Trafficking and Turnover by VCP/p97 ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A bifunctional amino acid to study protein–protein interactions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09110C [pubs.rsc.org]

An In-depth Technical Guide to Photo-affinity Labeling with Diazirine-Based Probes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of photo-affinity labeling (PAL) utilizing diazirine-containing probes, with a specific focus on trifunctional probes amenable to targeting lysine (B10760008) residues, herein conceptualized as "DiAzK". This powerful technique is instrumental in chemical biology and drug discovery for the identification and characterization of molecular interactions within complex biological systems.

Core Principles of Diazirine-Based Photo-affinity Labeling

Photo-affinity labeling is a versatile chemical biology technique used to covalently capture the interactions between a ligand (probe) and its biological target, such as a protein.[1] The process relies on a photo-activatable group, with diazirines being a popular choice due to their small size and high reactivity upon photo-activation.[2] Alkyl diazirines are particularly advantageous as they are nearly isosteric to a methyl group, minimizing steric hindrance that could interfere with binding interactions.[3]

The fundamental principle of PAL with a diazirine-based probe involves a three-step process:

-

Binding: A photo-affinity probe, which consists of a ligand of interest derivatized with a photoreactive diazirine group, is introduced into a biological system (e.g., cell lysate or live cells). The probe then binds non-covalently to its specific target protein.[3]

-

Activation: Upon irradiation with UV light, typically in the 350-370 nm range, the diazirine ring loses nitrogen gas (N₂) to form a highly reactive carbene intermediate.[4][5] This wavelength range is advantageous as it is less damaging to proteins and cells compared to shorter UV wavelengths.[3]

-

Covalent Cross-linking: The short-lived and highly reactive carbene intermediate rapidly and non-selectively inserts into nearby chemical bonds, forming a stable covalent bond between the probe and its target protein.[6] This covalent capture is crucial for the subsequent isolation and identification of the target protein.[3]

It is important to note that upon irradiation, alkyl diazirines can also rearrange to form a diazo isomer. This diazo intermediate can also lead to protein labeling, particularly of acidic residues, through a "pseudo-PAL" mechanism.[7] The dual reactivity of diazirines, proceeding through both carbene and diazo intermediates, contributes to their labeling efficiency.[8]

The "this compound" Concept: A Trifunctional Lysine-Targeting Probe

For the purpose of this guide, "this compound" represents a conceptual trifunctional photo-affinity probe designed for versatility and ease of use in identifying protein targets. Such a probe is built upon a lysine scaffold and incorporates three key functional moieties:

-

A Diazirine Moiety: The photoreactive group for covalent cross-linking to the target protein upon UV activation.

-

A Ligand-Coupling Group: An N-hydroxysuccinimide (NHS) ester is a common choice, which readily reacts with primary amines, such as the epsilon-amino group of lysine residues on a ligand of interest, to form a stable amide bond.[9] This allows for the straightforward attachment of a wide range of ligands to the probe.

-

A Reporter Tag: A biotin (B1667282) group is frequently included to enable the affinity purification of the probe-protein adduct using streptavidin-coated beads.[9][10]

The lysine backbone provides a convenient and flexible scaffold to assemble these three components.

Quantitative Data in Photo-affinity Labeling

Table 1: Comparison of Photo-reactive Groups

| Photo-reactive Group | Activation Wavelength (nm) | Reactive Intermediate | Key Advantages | Key Disadvantages |

| Diazirine | 350 - 380 | Carbene, Diazo | Small size, fast kinetics, non-damaging wavelength | Can form diazo isomer leading to alternative reactivity |

| Benzophenone | 350 - 360 | Triplet Diradical | Commercially available, non-damaging wavelength | Bulky size, longer irradiation times required |

| Aryl Azide | < 300 | Nitrene | Readily synthesized, small size | Damaging wavelength, potential for undesired side reactions |

Source: Adapted from Halloran, M. W.; Lumb, J. P. Chem. Eur. J. 2019, 25, 4885.[11]

Table 2: Representative Labeling Yields and Conditions for Diazirine Probes

| Probe Type | Target Protein | Labeling Yield (%) | UV Irradiation Time | Reference |

| Diazirine-based H3K4Me3 peptide probe | SPIN1 | ~50% | 15 min | [12] |

| Benzophenone-based H3K4Me3 peptide probe | SPIN1 | <10% | 60 min | [12] |

| Cyclobutane Diazirine Alkyne Tag | Human Carbonic Anhydrase 1 | ~30% | Not specified | [13] |

Note: Labeling yields are highly context-dependent and can vary significantly.

Experimental Protocols

The following is a generalized, step-by-step protocol for a photo-affinity labeling experiment using a "this compound"-type probe to identify the protein targets of a small molecule ligand in cultured mammalian cells.

Probe Preparation

-

Ligand Conjugation: Dissolve the "this compound" probe (with an NHS ester) and the amine-containing ligand of interest in a suitable anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) and stir the reaction at room temperature for several hours to overnight. Purify the resulting ligand-conjugated probe by HPLC.

Live Cell Labeling

-

Cell Culture: Culture mammalian cells to approximately 80-90% confluency in appropriate media.

-

Probe Incubation: Treat the cells with the ligand-conjugated "this compound" probe at a predetermined optimal concentration. Include control groups, such as a vehicle-only control and a competition control where cells are pre-incubated with an excess of the unconjugated ligand before adding the probe.[3]

-

UV Irradiation: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove unbound probe. Irradiate the cells with UV light at 365 nm for a predetermined optimal time (typically 5-15 minutes) on ice.[14] Ensure the UV lamp is positioned for even illumination.[15]

-

Cell Lysis: After irradiation, harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.

Target Enrichment and Identification

-

Affinity Purification: Incubate the cell lysate with streptavidin-coated beads to capture the biotinylated probe-protein complexes. Wash the beads extensively to remove non-specifically bound proteins.

-

On-Bead Digestion: Resuspend the beads in a digestion buffer and add a protease (e.g., trypsin) to digest the captured proteins into peptides.

-

Mass Spectrometry Analysis: Collect the supernatant containing the peptides and analyze it by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16]

-

Data Analysis: Identify the proteins that are significantly enriched in the probe-treated sample compared to the control samples using quantitative proteomics software.[17]

Mandatory Visualizations

Chemical Mechanism of this compound Photo-activation

Caption: Photo-activation of a diazirine probe proceeds via carbene and diazo intermediates.

Experimental Workflow for this compound-based Target Identification

Caption: General workflow for target identification using a this compound photo-affinity probe.

Conclusion

Photo-affinity labeling with diazirine-based probes like the conceptual "this compound" is a robust and versatile method for identifying the protein targets of small molecules. The small size of the diazirine moiety, coupled with its efficient photo-activation at a biologically compatible wavelength, makes it a superior choice for many applications. By following the principles and protocols outlined in this guide, researchers can effectively utilize this technology to advance their understanding of molecular interactions and accelerate the drug discovery process.

References

- 1. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diazirine based photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. interchim.fr [interchim.fr]

- 16. researchgate.net [researchgate.net]

- 17. Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Transient Protein Interactions: An In-depth Technical Guide to DiAzK

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of the photo-activatable amino acid, DiAzK (H-L-Photo-lysine), for the identification and characterization of transient protein-protein interactions. This compound, a diazirine-containing lysine (B10760008) analog, serves as a powerful tool for covalently capturing fleeting interactions within the cellular environment, offering invaluable insights for basic research and drug discovery.

Core Principles of this compound-Mediated Photo-Crosslinking

This compound is a non-canonical amino acid that can be site-specifically incorporated into a protein of interest (POI) using genetic code expansion techniques.[1] The key to its functionality lies in the diazirine moiety, a small, hydrophilic, and highly reactive functional group.[1] Upon exposure to UV light, typically in the range of 350-365 nm, the diazirine ring loses nitrogen gas to form a highly reactive carbene intermediate. This carbene can then rapidly and non-selectively insert into neighboring chemical bonds, including C-H and N-H bonds, effectively creating a covalent crosslink between the POI and its interacting partners. This process "traps" transient interactions that would otherwise be lost during traditional biochemical purification methods.

A significant advancement in this technology is the development of bifunctional this compound analogs, such as Prthis compound. These molecules incorporate both the photo-activatable diazirine group and a bioorthogonal handle, like an alkyne group. This additional feature allows for the subsequent attachment of reporter tags (e.g., biotin (B1667282) or fluorescent dyes) via "click chemistry," greatly facilitating the enrichment and detection of crosslinked protein complexes.

Experimental Workflow and Methodologies

The successful application of this compound for identifying transient protein interactions involves a multi-step workflow, from the genetic incorporation of the amino acid to the mass spectrometric identification of crosslinked partners.

General Experimental Workflow

Detailed Experimental Protocols

The following protocols are synthesized from established methodologies for the incorporation of diazirine-containing amino acids and subsequent analysis.[1][2][3]

Protocol 1: Site-Specific Incorporation of this compound in Mammalian Cells

-

Plasmid Preparation:

-

Using site-directed mutagenesis, introduce an amber stop codon (TAG) at the desired position in the gene of the protein of interest (POI). The choice of the incorporation site is crucial as it will determine the reach of the crosslinker.

-

Prepare a second plasmid encoding the engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA (e.g., from M. mazei PylRS/tRNAPyl pair) that is orthogonal to the host's translation machinery and specific for this compound.

-

-

Cell Culture and Transfection:

-

Culture mammalian cells (e.g., HEK293T) in DMEM supplemented with 10% FBS and penicillin/streptomycin.

-

Co-transfect the cells with the POI-TAG plasmid and the aaRS/tRNA plasmid using a suitable transfection reagent.

-

At the time of transfection, replace the medium with fresh medium supplemented with 1 mM this compound.

-

-

Protein Expression and Harvest:

-

Allow protein expression to proceed for 48-72 hours post-transfection.

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Protocol 2: Photo-Crosslinking and Sample Preparation

-

UV Irradiation:

-

Resuspend the washed cell pellet in ice-cold PBS.

-

Transfer the cell suspension to a petri dish and place it on a UV transilluminator with a 365 nm light source.[2]

-

Irradiate the cells for 10-20 minutes.[2] The optimal irradiation time and distance from the UV source should be empirically determined.

-

-

Cell Lysis:

-

Pellet the irradiated cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Protocol 3: Enrichment and Analysis of Crosslinked Proteins

-

Affinity Purification:

-

If the POI is tagged (e.g., with HA or FLAG), perform immunoprecipitation using the corresponding antibody-conjugated beads to enrich for the POI and its crosslinked partners.

-

-

SDS-PAGE and In-Gel Digestion:

-

Elute the protein complexes from the beads and separate them by SDS-PAGE.

-

Visualize the proteins by Coomassie staining and excise the bands corresponding to the crosslinked complexes.

-

Perform in-gel digestion of the excised bands with a protease such as trypsin.

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

-

Use specialized software to identify the crosslinked peptides and, consequently, the interacting proteins and the sites of interaction.

-

Protocol 4: Workflow for Bifunctional Prthis compound with Click Chemistry

For Prthis compound, an additional step is introduced after cell lysis and before affinity purification.

-

Click Chemistry Reaction:

-

To the cell lysate, add the click chemistry reagents: an azide-functionalized reporter tag (e.g., biotin-azide), a copper(I) source (e.g., CuSO4), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).

-

Incubate the reaction to allow the covalent attachment of the reporter tag to the alkyne handle of Prthis compound.

-

-

Enrichment of Tagged Peptides:

Data Presentation and Interpretation

The output of a this compound-based proteomics experiment is a list of identified crosslinked peptides. This data can be presented in a tabular format to facilitate interpretation and comparison across different experimental conditions.

Table 1: Representative Quantitative Data from a this compound Crosslinking Experiment